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2-Chloro-3,5-
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Cat. No.: B1625714

An In-Depth Technical Guide to 2-Chloro-3,5-bis(trifluoromethyl)pyridine: Molecular
Structure, Reactivity, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-3,5-
bis(trifluoromethyl)pyridine, a pivotal building block in modern synthetic chemistry. Tailored
for researchers, medicinal chemists, and professionals in drug development and agrochemical
science, this document delves into the molecule's unique structural attributes, predictable
reactivity patterns, and its applications as a versatile synthetic intermediate.

Introduction: The Significance of a Fluorinated
Heterocycle

2-Chloro-3,5-bis(trifluoromethyl)pyridine (CAS No. 70158-60-0) belongs to the class of
trifluoromethylpyridines (TFMPs), which are crucial structural motifs in a wide array of
biologically active compounds.[1] The introduction of trifluoromethyl (-CF3) groups into organic
molecules can dramatically alter their physicochemical properties, often enhancing metabolic
stability, lipophilicity, and binding affinity to biological targets.[2][3] The combination of two
strongly electron-withdrawing -CFs groups on a pyridine scaffold, along with a reactive chlorine
handle, makes 2-Chloro-3,5-bis(trifluoromethyl)pyridine a highly valuable and versatile
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intermediate for creating complex molecules in the pharmaceutical and agrochemical
industries.[4][5]

Molecular Structure and Physicochemical
Properties

The arrangement of substituents on the pyridine ring dictates the molecule's electronic
character and reactivity. The pyridine nitrogen and the two -CFs groups at the 3- and 5-
positions act in concert to render the aromatic ring significantly electron-deficient. This

electronic pull is foundational to understanding its chemical behavior.

Caption: Molecular Structure of 2-Chloro-3,5-bis(trifluoromethyl)pyridine.

Table 1: Physicochemical and Computed Properties

Property Value Source
CAS Number 70158-60-0 [6][7]
Molecular Formula C7H2CIFeN [6]1[8]
Molecular Weight 249.54 g/mol [6][7]
Not specified; likely a solid or
Appearance )
oil
NZDGCDJQSHKITG-
InChl Key [6][8]
UHFFFAOYSA-N
, C1=C(C=NC(=C1C(F)
Canonical SMILES [6]1[8]
(FFCHC(F)(F)F
XLogP3-AA 3.6 [8]

| Monoisotopic Mass | 248.9779957 Da |[6][8] |

Chemical Reactivity and Synthetic Protocols

The reactivity of 2-Chloro-3,5-bis(trifluoromethyl)pyridine is dominated by the electron-
deficient nature of the pyridine ring. This makes it an excellent substrate for specific classes of
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reactions, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Reactivity of 2-Chloro-3,5-bis(trifluoromethyl)pyridine

v
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Caption: Key factors influencing the reactivity of the title compound.

Nucleophilic Aromatic Substitution (SnAr)

The primary mode of reactivity is the displacement of the chloride at the C2 position by a
nucleophile. The strong inductive and resonance electron-withdrawing effects of the -CF3
groups and the pyridine nitrogen stabilize the negative charge in the intermediate
Meisenheimer complex, thereby lowering the activation energy for the reaction.[9][10] This
makes the C2-Cl bond highly susceptible to attack by a wide range of nucleophiles.

2-Chloro-3,5-bis(trifluoromethyl)pyridine
+ Nucleophile (Nu-)

——{ 2-Nu-3,5-bis(trifluoromethyl)pyridine

S
(Solvent: DMF, DMSO, etc.)
(Base: K2COs, NaH, etc.)
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Caption: General workflow for Nucleophilic Aromatic Substitution (SnAr).
Exemplary Protocol: Amination via SnAr
This protocol describes a general procedure for the reaction with an amine nucleophile.

o Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or
Argon), add 2-Chloro-3,5-bis(trifluoromethyl)pyridine (1.0 eq).

e Solvent and Base: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide
(DMF) or Dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as potassium
carbonate (K2COs, 2.0-3.0 eq) or sodium hydride (NaH, 1.2 eq, for O- or S-nucleophiles).[11]

e Nucleophile Addition: Add the desired amine, alcohol, or thiol nucleophile (1.1-1.5 eq) to the
mixture.

o Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

e Workup: Upon completion, cool the reaction to room temperature and pour it into water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazSOa), filter, and concentrate under reduced pressure. Purify the crude product by
flash column chromatography on silica gel.

Causality: The choice of a polar aprotic solvent is critical as it effectively solvates the cation of
the base while leaving the nucleophile relatively free to attack the electron-deficient pyridine
ring. The base is required to deprotonate the nucleophile (if it is not already anionic) or to act as
a scavenger for the HCI generated in reactions with neutral amines.

Palladium-Catalyzed Cross-Coupling Reactions

As an aryl chloride, the C2-Cl bond can also patrticipate in various palladium-catalyzed cross-
coupling reactions. These reactions are indispensable for forming carbon-carbon and carbon-
heteroatom bonds. While often more challenging than with aryl bromides or iodides, the high
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electron deficiency of this substrate can facilitate the initial oxidative addition step, which is
often rate-limiting for aryl chlorides.[12]

Potential Cross-Coupling Reactions:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Heck Coupling: Reaction with alkenes.
Exemplary Protocol: Suzuki-Miyaura Coupling

o Catalyst System: In a reaction vessel, combine 2-Chloro-3,5-bis(trifluoromethyl)pyridine
(1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)z,
Pdz(dba)s; 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, PPhs; 2-10
mol%).[13]

e Solvent and Base: Add a solvent system, typically a mixture of an organic solvent like
dioxane or toluene and water. Add a base, such as K2COs, KzPOa, or Cs2C0s (2.0-3.0 eq).

o Reaction: Degas the mixture thoroughly and heat under an inert atmosphere to 80-120 °C
until the starting material is consumed (monitored by TLC or LC-MS).

» Workup and Purification: Cool the reaction, dilute with water, and extract with an organic
solvent. Purify the crude material using flash column chromatography.

Causality: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic
cycle (oxidative addition, transmetalation, and reductive elimination).[14][15] The base
activates the boronic acid, forming a more nucleophilic boronate species required for the
transmetalation step.

Synthesis

The synthesis of 2-Chloro-3,5-bis(trifluoromethyl)pyridine is not widely detailed in standard
literature, but a plausible route can be inferred from established methods for producing related
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fluorinated pyridines.[5] A common industrial approach involves the high-temperature, vapor-
phase chlorination and fluorination of picoline (methylpyridine) precursors.[4][16] For this
specific isomer, a multi-step synthesis starting from a suitably substituted pyridine or lutidine
derivative, followed by chlorination and fluorination steps, would be a logical pathway.

Applications in Research and Development

The primary value of this compound lies in its role as a building block. The 3,5-
bis(trifluoromethyl)pyridyl moiety is a desirable pharmacophore. By using the reactions
described above, medicinal and agrochemical chemists can readily introduce this group into
more complex target molecules.

¢ Medicinal Chemistry: The -CFs groups can improve cell membrane permeability and block
metabolic degradation at adjacent sites, making it a valuable component in the design of
new drug candidates.[3]

e Agrochemicals: Many modern herbicides, fungicides, and insecticides incorporate
trifluoromethylpyridine cores to enhance efficacy and biological half-life.[1][4] Fluazinam, a
potent fungicide, is an example of a commercial product derived from a
trifluoromethylpyridine intermediate.[1]

Safety and Handling

2-Chloro-3,5-bis(trifluoromethyl)pyridine is classified as a hazardous substance and must
be handled with appropriate precautions in a well-ventilated fume hood.[17]

Table 2: Hazard and Safety Information
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Category Information Source

H302 (Harmful if
swallowed), H315 (Causes
skin irritation), H319
GHS Hazard Statements (Causes serious eye [17]
irritation), H335 (May
cause respiratory
irritation).

Wear protective gloves,
Personal Protective Equipment  chemical safety goggles, and a (171
(PPE) lab coat. Use a respirator if

dust or vapors are generated.

Avoid contact with skin and
) eyes. Avoid formation of dust
Handling [17]
and aerosols. Wash hands

thoroughly after handling.

Rinse cautiously with water for
several minutes. Remove
] ) contact lenses, if present and
First Aid (Eyes) ] o [17]
easy to do. Continue rinsing
and seek immediate medical

attention.

Wash off with soap and plenty
First Aid (Skin) of water. Seek medical [17]

attention.

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. |[17] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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